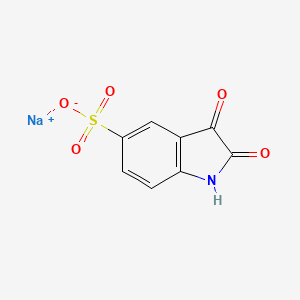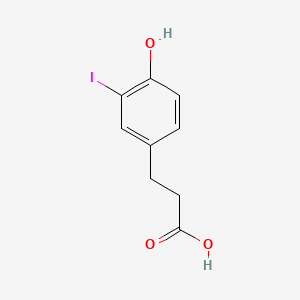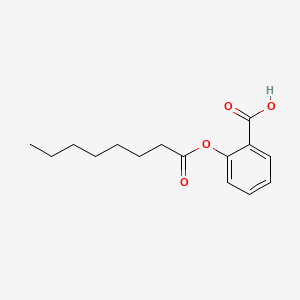
KF 4942
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KF 4942 is a benzimidazolinone derivative known for its potent hypotensive properties. It has been studied for its ability to lower blood pressure primarily through alpha-adrenergic blockade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KF 4942 involves the preparation of benzimidazolinone derivatives. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general methods for synthesizing benzimidazolinone derivatives typically involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic route for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
KF 4942 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be possible, but specific conditions and reagents are not widely reported.
Substitution: this compound can undergo substitution reactions, particularly involving its benzimidazolinone core.
Common Reagents and Conditions
Common reagents for reactions involving benzimidazolinone derivatives include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazolinone derivatives, while substitution reactions may introduce various functional groups into the benzimidazolinone core.
Wissenschaftliche Forschungsanwendungen
KF 4942 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of benzimidazolinone derivatives.
Biology: Investigated for its effects on biological systems, particularly its hypotensive properties.
Medicine: Explored as a potential therapeutic agent for managing hypertension due to its alpha-adrenergic blocking activity.
Wirkmechanismus
KF 4942 exerts its hypotensive effects primarily through alpha-adrenergic blockade . This mechanism involves the inhibition of alpha-adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure. The exact molecular targets and pathways involved in this process are not extensively detailed in the literature.
Vergleich Mit ähnlichen Verbindungen
KF 4942 can be compared with other benzimidazolinone derivatives and alpha-adrenergic blockers. Similar compounds include:
Prazosin: Another alpha-adrenergic blocker used to treat hypertension.
Doxazosin: A medication with similar alpha-adrenergic blocking properties.
Terazosin: Another compound in the same class used for managing blood pressure.
This compound is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
74179-08-1 |
|---|---|
Molekularformel |
C24H31N3O5 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C24H31N3O5/c1-15(22(28)16-13-20(30-2)23(32-4)21(14-16)31-3)26-11-9-17(10-12-26)27-19-8-6-5-7-18(19)25-24(27)29/h5-8,13-15,17,22,28H,9-12H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
YFUCUIJREZMSCX-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Synonyme |
KF 4942 KF-4942 threo-1-(2-hydroxy-2-(3,4,5-trimethoxyphenyl)-1-methylethyl)-4-(1,3-dihydro-2H-benzimidazol-2-one-1-yl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)







